(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Peptide stability Proteolytic resistance D-amino acid substitution

Peptide chemists routinely face racemization during D-lysine incorporation and require orthogonal protection for complex sequences. H-D-Lys(Boc)-OEt·HCl (CAS 1313278-02-2) addresses both challenges. • Enantiopure (R)-configuration eliminates racemization risk, delivering >1,400-fold proteolytic stability gains in antimicrobial peptides versus L-lysine analogs. • Orthogonal α-amine/ε-Boc protection enables chemoselective side-chain deprotection after backbone assembly, reducing synthetic steps in Boc-SPPS workflows. • Crystalline hydrochloride salt ensures reproducible solubility and accurate large-scale weighing for GMP process validation.

Molecular Formula C13H27ClN2O4
Molecular Weight 310.819
CAS No. 1313278-02-2
Cat. No. B595871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
CAS1313278-02-2
Molecular FormulaC13H27ClN2O4
Molecular Weight310.819
Structural Identifiers
SMILESCCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m1./s1
InChIKeySCOLDMVDYLWBST-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for (R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (CAS 1313278-02-2): Chiral D-Lysine Building Block for Precision Peptide Synthesis


(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (CAS 1313278-02-2), synonymously H-D-Lys(Boc)-OEt·HCl, is a chiral protected amino acid derivative belonging to the D-lysine ester class . The molecule presents a free α-amine, a tert-butoxycarbonyl (Boc)-protected ε-amine, and an ethyl ester at the C-terminus, supplied as a crystalline hydrochloride salt to improve handling and solubility . It functions as a key intermediate in solid-phase and solution-phase synthesis of peptides containing D-lysine, a residue recognized for conferring proteolytic stability to therapeutic peptides .

Why Generic Substitution of (R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride with its L-Isomer or Alternative Protecting-Group Analogs Fails


Replacing this (R)-configured building block with the (S)-enantiomer (L-lysine derivative, CAS 122456-82-0) is not chemically equivalent, because stereochemistry directly controls the three-dimensional structure and proteolytic susceptibility of the final peptide [1]. Likewise, substituting with alternative protecting-group schemes—such as di-Boc lysine (Boc-D-Lys(Boc)-OH) or Fmoc-D-Lys(Boc)-OH—destroys the orthogonal protection pattern that enables sequential α-amine coupling followed by ε-amine deprotection using standard Boc-chemistry protocols . Interchanging any in-class analog therefore alters both synthetic route efficiency and the biological performance of the target peptide.

Quantitative Differentiation Evidence for (R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride: Comparator Data for Scientific Selection


D-Lysine Incorporation via This Building Block Increases Peptide Lifetime from 1 Minute to >24 Hours Compared to L-Lysine

In a head-to-head comparison within the same study, replacing L-lysine with D-lysine in a synthetic peptide extended the observed lifetime from 1 minute (peptide 2a) to greater than 24 hours (peptide 2c) under physiological buffer conditions [1]. After 24 hours, 12% of the D-lysine-containing peptide remained intact, whereas the L-lysine analog was completely degraded within minutes [1].

Peptide stability Proteolytic resistance D-amino acid substitution

Orthogonal ε-Boc Protection Enables Sequential Deprotection Sequence Unavailable with Di-Boc or Fmoc-D-Lysine Analogs

This compound carries a single Boc group on the ε-amine while leaving the α-amine free, enabling a sequential deprotection strategy: (i) couple through the α-amine, (ii) remove Boc with TFA to liberate the ε-amine for further functionalization . By contrast, di-Boc lysine (e.g., Boc-D-Lys(Boc)-OH) protects both amines identically, forcing simultaneous deprotection and loss of chemoselectivity. Fmoc-D-Lys(Boc)-OH introduces a base-labile Fmoc group that is incompatible with acid-labile Boc-chemistry resins . This orthogonal design eliminates two additional protection/deprotection steps compared to di-Boc strategies [1].

Orthogonal protection Solid-phase peptide synthesis Boc chemistry

Hydrochloride Salt Form Delivers Consistent Crystallinity and Solubility Compared to the Free-Base Oil

The hydrochloride salt of this compound is an isolatable white to yellow crystalline solid (storage 2–8°C) , whereas the corresponding free base (CAS 1224621-51-5) is typically an oil with limited shelf stability. The salt form exhibits good solubility in methanol, ethanol, and acetonitrile—the standard solvents for peptide coupling—facilitating accurate weighing and reproducible dissolution . In contrast, free-base amino esters are prone to air oxidation and polymerization, which can introduce batch-to-batch variability .

Salt form Solubility Peptide coupling efficiency

Optimal Application Scenarios for (R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride Based on Established Differentiation Evidence


Synthesis of Protease-Resistant Antimicrobial Peptides Requiring D-Lysine Residues

When developing antimicrobial peptides intended for systemic administration, incorporating D-lysine via this building block has been shown to extend peptide half-life by >1,400-fold over L-lysine analogs (Section 3, Evidence 1) [1]. This compound provides the precise (R)-stereochemistry required to achieve that stability gain without racemization risk.

Boc-Chemistry Solid-Phase Peptide Synthesis with Sequential Side-Chain Functionalization

In Boc-SPPS workflows where the lysine side chain must be differentially modified after backbone assembly, the orthogonal ε-Boc protection pattern of this compound allows chemoselective deprotection of only the ε-amine after chain elongation (Section 3, Evidence 2) . This eliminates the need for additional orthogonal protecting groups and reduces step count.

Scale-Up Production of D-Lysine-Containing Peptide APIs Under GMP Conditions

The hydrochloride salt form's crystalline nature and reproducible solubility in standard peptide solvents (Section 3, Evidence 3) support accurate large-scale weighing and consistent coupling yields. These properties are essential for process validation and batch-to-batch reproducibility in GMP manufacturing.

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